N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4-dimethylbenzamide
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Overview
Description
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4-dimethylbenzamide is a complex organic compound that features a pyridazine ring substituted with an ethanesulfonyl group and a phenyl group, which is further connected to a dimethylbenzamide moiety. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4-dimethylbenzamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced via sulfonation reactions using ethanesulfonyl chloride in the presence of a base such as pyridine.
Coupling with Phenyl and Benzamide Moieties: The final step involves coupling the pyridazine derivative with the appropriate phenyl and benzamide moieties under conditions that may include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4-dimethylbenzamide has various scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its pharmacological effects.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like pyridazinone share a similar core structure and exhibit diverse pharmacological activities.
Sulfonyl-Substituted Compounds: Compounds with sulfonyl groups, such as sulfonamides, also show a range of biological activities.
Uniqueness
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4-dimethylbenzamide is unique due to its specific combination of a pyridazine ring with an ethanesulfonyl group and a dimethylbenzamide moiety, which may confer distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-4-28(26,27)20-11-10-19(23-24-20)16-6-5-7-18(13-16)22-21(25)17-9-8-14(2)15(3)12-17/h5-13H,4H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIVDPOIPQDZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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